KUC-7322
Description
Historical and Ongoing Preclinical Research Trajectory Preclinical research on ritobegron (KUC-7483) has focused on evaluating its pharmacological profile and potential therapeutic applications, particularly in conditions involving smooth muscle relaxation like overactive bladder (OAB). Studies have been conducted using in vitro and in vivo models, including experiments in rats and cynomolgus monkeys.medchemexpress.comnih.govresearchgate.netThese studies have investigated its effects on bladder function, intravesical pressure, and selectivity against other organs, such as the cardiovascular system.medchemexpress.comresearchgate.netncats.ioPreclinical findings have suggested that ritobegron may be useful for the clinical treatment of OAB due to its ability to decrease intravesical pressure with minimal effects on the cardiovascular system in animal models.medchemexpress.comresearchgate.netncats.ioResearch has explored its relaxing effect on isolated bladder tissues and its selective agonistic activity towards β3-ARs.researchgate.netresearchgate.netThe historical trajectory includes its discovery by Kissei Pharmaceutical.springer.comWhile some clinical trials have been conducted, preclinical research has been foundational in understanding its mechanism of action and potential efficacy.patsnap.comnih.govspringer.com
The following table summarizes key information about Ritobegron and its related compounds discussed in the research context:
| Compound Name | Research Code | PubChem CID | Role |
| Ritobegron | KUC-7483 | 9820882 | Prodrug |
| KUC-7322 | 9820882 | Active Metabolite |
Note: PubChem lists this compound as a synonym for Ritobegron (CID 9820882), indicating that the active metabolite shares the same CID as the parent prodrug. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
255734-04-4 |
|---|---|
Molecular Formula |
C21H27NO5 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid |
InChI |
InChI=1S/C21H27NO5/c1-13-11-19(27-12-20(24)25)14(2)10-17(13)8-9-22-15(3)21(26)16-4-6-18(23)7-5-16/h4-7,10-11,15,21-23,26H,8-9,12H2,1-3H3,(H,24,25)/t15-,21-/m0/s1 |
InChI Key |
VMMYRRFPMAGXNP-BTYIYWSLSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1OCC(=O)O)C)CCN[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)O)C)CCNC(C)C(C2=CC=C(C=C2)O)O |
Appearance |
Solid powder |
Other CAS No. |
255734-04-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-(2-((2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl)amino)ethyl)-2,5-dimethylphenyloxy)acetic acid KUC-7322 ritobegron |
Origin of Product |
United States |
Pharmacological Profile and Receptor Interaction Research
Elucidation of Beta-3 Adrenergic Receptor Agonism
Research has focused on understanding how Ritobegron activates β3-ARs and the downstream cellular effects.
In Vitro Cellular Activation and Cyclic Adenosine (B11128) Monophosphate (cAMP) Accumulation
In vitro studies using Chinese hamster ovary (CHO) cells expressing human beta-adrenoceptor subtypes have demonstrated that Ritobegron increases cyclic adenosine monophosphate (cAMP) accumulation in a concentration-dependent manner. nih.govresearchgate.net This indicates that Ritobegron activates these receptors, leading to the production of cAMP, a key second messenger in the signaling pathway of beta-adrenergic receptors. nih.gov
Concentration-Response Curve Analysis in Heterologous Receptor-Expressing Cell Systems
Concentration-response curve analysis in CHO-K1 cells expressing human β-ARs has been used to assess the potency and efficacy of Ritobegron. Ritobegron increased cAMP accumulation in a concentration-dependent manner in these cells. nih.govresearchgate.net The half-maximal effective concentration (EC50) values for Ritobegron in β3-AR-expressing cells varied depending on the receptor density, as discussed in later sections. plos.orgplos.org For instance, in cells transfected with 0.025 μ g/well plasmid DNA for human β3-AR, the EC50 for Ritobegron was reported as 1523 nM. plos.org
Receptor Selectivity and Specificity Investigations
Investigations have been conducted to determine the selectivity of Ritobegron for β3-ARs compared to other beta-adrenoceptor subtypes.
Differential Agonistic Potency Across Beta-Adrenoceptor Subtypes (β1-AR, β2-AR, β3-AR)
Ritobegron has shown differential agonistic potency across the beta-adrenoceptor subtypes (β1-AR, β2-AR, and β3-AR). In CHO cells expressing human β-ARs, its selectivity for β3-AR was found to be significantly higher compared to β1-AR and β2-AR. nih.govresearchgate.net Under certain experimental conditions, the selectivity for β3-AR was reported as 301-fold higher versus β1-AR and 32-fold higher versus β2-AR. nih.govresearchgate.net Another study comparing several β3-AR agonists under the same conditions reported Ritobegron's selectivity for β3-AR as >124-fold higher than for β1-ARs and 28.1-fold higher than for β2-ARs. plos.orgpatsnap.comnih.gov
Here is a table summarizing the selectivity data:
| Receptor Subtype | Selectivity Fold Change (vs β3-AR) | Source |
| β1-AR | 301-fold lower | nih.govresearchgate.net |
| β2-AR | 32-fold lower | nih.govresearchgate.net |
| β1-AR | >124-fold lower | plos.orgpatsnap.comnih.gov |
| β2-AR | 28.1-fold lower | plos.orgpatsnap.comnih.gov |
Characterization of Functional Antagonism by Selective Beta-3 Adrenoceptor Antagonists (e.g., SR58894A)
The functional agonistic activity of Ritobegron at β3-ARs can be inhibited by selective β3-AR antagonists. Studies have shown that the β3-AR antagonist SR58894A produces a rightward shift in the concentration-response curve of Ritobegron in isolated bladder tissues without altering the maximal response. nih.govnih.govresearchgate.netresearchgate.net This indicates a competitive antagonism, further supporting that Ritobegron exerts its effects through β3-AR activation. The pKB value for SR58894A against Ritobegron in isolated rat bladder was reported as 6.43. nih.govresearchgate.net In isolated cynomolgus monkey bladder, the pKB value was 6.56 ± 0.35. nih.gov
Impact of Receptor Density on Agonist Intrinsic Activity and Efficacy
The intrinsic activity (IA) and efficacy of β3-AR agonists, including Ritobegron, can be influenced by receptor density. Studies investigating the effects of varying receptor densities in heterologous cell systems have shown that the intrinsic activity of Ritobegron decreases as receptor density decreases. plos.orgpatsnap.comnih.gov This suggests that the maximal response achievable with Ritobegron may be dependent on the number of available β3-ARs.
Here is a table showing the effect of receptor density on the potency (Iso50) of Ritobegron:
| Plasmid DNA Transfection (μ g/well ) | Iso50 (nM) | Source |
| 0.025 | 943 | plos.org |
| 0.05 | Similar trend | plos.org |
| 0.1 | Similar trend | plos.org |
Note: Iso50 is the concentration that produces a response equal to 50% of the maximum response of the reference agonist isoproterenol. plos.org
Molecular Mechanisms of Action Beyond Primary Receptor Binding
Downstream Signaling Cascade Activation (e.g., cAMP and BKCa Channel Modulation)
The generally accepted molecular mechanism by which β-ARs mediate detrusor relaxation in most species involves the activation of adenylyl cyclase, leading to the formation of cyclic adenosine monophosphate (cAMP). auajournals.org cAMP then activates protein kinase A (PKA), which in turn phosphorylates specific proteins, ultimately resulting in detrusor relaxation. auajournals.org
Studies have shown that stimulation of β3-ARs can lead to increased cAMP levels. nih.govwjgnet.com For instance, stimulation of non-contracted muscle strips with a β3-AR agonist has been shown to induce a concentration-dependent increase in cAMP levels. nih.gov Pre-incubation with an adenylate cyclase inhibitor has been observed to suppress this increase in cAMP. nih.gov
However, there is also evidence suggesting that cAMP-independent mechanisms and other pathways may play a significant role in β3-AR-mediated relaxation, particularly in the bladder. nih.govwjgnet.com Some studies hypothesize an alternate signaling pathway involving a direct interaction of β-ARs, or their linked Gs proteins, with other partners such as the large conductance Ca2+-activated K+ channel (BKCa). auajournals.orgnih.govencyclopedia.pubuva.nl
Research involving BKCa selective blockers has indicated a negative effect on isoproterenol-stimulated pre-contracted rat bladder strips, supporting a potential role for BKCa channels in β-adrenergic modulation of smooth muscle tone in the urinary bladder. nih.govencyclopedia.pub Activation of BKCa channels at prejunctional sites can have a hyperpolarizing effect on parasympathetic nerve terminals, which might explain how β3-AR stimulation could reduce neurotransmitter release. nih.govencyclopedia.pub
While the cAMP/PKA pathway is supported to have a potential, albeit sometimes partial, role in β-adrenergic-mediated relaxation, particularly from passive tension, a cAMP-independent mechanism involving BKCa channels has been hypothesized to be involved in the modulation of smooth muscle active tone. nih.govencyclopedia.pub The contribution of these two mechanisms may depend on the condition of the detrusor muscle. nih.gov
Furthermore, β3-AR signaling is not limited to the Gs-cAMP-PKA pathway. It can also couple to Gi proteins and initiate other cascades, such as the ERK1/2 MAP kinase pathway, depending on the cell type. nih.govencyclopedia.pub β3-AR activation has also been linked to increasing nitric oxide levels in a PKA-dependent fashion in some contexts. nih.govencyclopedia.pub
The desensitization of β3-ARs appears to be relatively less pronounced compared to β1- and β2-ARs, potentially due to a lack of phosphorylation sites for PKA and β-adrenoceptor kinase. nih.govencyclopedia.pub Desensitization might involve the downregulation of downstream signaling components rather than receptor internalization. nih.govencyclopedia.pub While the canonical pathway involves cAMP formation, β3-ARs can also couple to other signaling pathways like ERK or p38 phosphorylation, although desensitization of these alternative pathways has been less studied. nih.gov
Preclinical Efficacy Studies in Animal Models
In Vitro Isolated Organ Bath Studies of Smooth Muscle Relaxation
In vitro studies using isolated organ tissues are crucial for assessing the direct effects of a compound on smooth muscle contractility and relaxation. Ritobegron's effects have been examined in isolated tissues from various organs to determine its potency and selectivity.
Concentration-Dependent Relaxation of Isolated Urinary Bladder Tissues
Studies using isolated urinary bladder tissues from rats and cynomolgus monkeys have demonstrated that ritobegron induces a concentration-dependent relaxation nih.govnih.gov. In rat isolated bladder, ritobegron decreased resting tension with an EC₅₀ of 7.7 × 10⁻⁸ mol/L and a maximal relaxation of 97.0% nih.gov. In isolated bladder from cynomolgus monkeys, ritobegron similarly decreased resting tension in a concentration-dependent manner, with an EC₅₀ of 8.2 ± 2.3 × 10⁻⁷ M and a maximal relaxation of 88.7 ± 3.7% nih.gov. The relaxation effect in both species was shown to be mediated via β₃-adrenoceptors, as a β₃-adrenoceptor antagonist produced a rightward shift in the concentration-response curve without affecting the maximal response nih.govnih.gov.
Table 1: Concentration-Dependent Relaxation of Isolated Urinary Bladder
| Species | EC₅₀ (M) | Maximal Relaxation (%) |
| Rat | 7.7 × 10⁻⁸ | 97.0 |
| Cynomolgus Monkey | 8.2 × 10⁻⁷ ± 2.3 × 10⁻⁷ | 88.7 ± 3.7 |
Comparative Effects on Contractility in Other Isolated Organ Systems (e.g., Atria, Uterus, Trachea)
To assess the selectivity of ritobegron, its effects on the contractility of other isolated organ systems have been investigated. In isolated rat atria, ritobegron increased atrial rate in a concentration-dependent manner, but its potency was significantly lower compared to its effect on bladder relaxation nih.gov. Similarly, in isolated rat uterus, ritobegron decreased myometrial contractions in a concentration-dependent manner, but again, with lower potency than observed in the bladder nih.gov. Studies in isolated cynomolgus monkey atria showed that ritobegron increased atrial rate only at high concentrations, with an EC₅₀ of 6.5 ± 1.2 × 10⁻⁵ M nih.gov. In isolated cynomolgus monkey trachea, ritobegron had no effect on contraction at concentrations up to 10⁻⁴ M, and even at a high concentration of 10⁻³ M, the maximal relaxation was limited to 26.7 ± 8.1% nih.gov.
Table 2: Comparative Effects on Contractility in Other Isolated Organs (Cynomolgus Monkey)
| Organ | Effect | EC₅₀ (M) | Maximal Effect (%) |
| Atria | Increased rate | 6.5 × 10⁻⁵ ± 1.2 × 10⁻⁵ | Not specified |
| Trachea | Limited relaxation | >10⁻⁴ (EC₅₀) | 26.7 ± 8.1 (at 10⁻³ M) |
Quantitative Assessment of Organ Selectivity and Functional Specificity
Quantitative assessments have highlighted ritobegron's selectivity for the bladder over other organs. In rats, the selectivity for the bladder was reported to be 2,078-fold higher versus the atria and 14-fold higher versus the uterus nih.gov. In cynomolgus monkeys, the selectivity for the bladder was found to be 79.3-fold higher versus atria and 1200-fold higher versus trachea nih.gov. These findings suggest a significant functional selectivity of ritobegron for the urinary bladder smooth muscle mediated through β₃-adrenoceptor activation nih.govnih.govsemanticscholar.org. Studies using CHO cells expressing human β-adrenoceptor subtypes further supported this, showing ritobegron's selectivity for β₃-AR being significantly higher compared to β₁-AR and β₂-AR nih.govplos.org. One study reported β₃-AR selectivity of >124-fold higher vs β₁-AR and 28.1-fold higher vs β₂-AR under specific experimental conditions plos.org.
Table 3: Organ Selectivity of Ritobegron (Bladder vs. Other Organs)
| Species | Selectivity Ratio (Bladder vs. Atria) | Selectivity Ratio (Bladder vs. Uterus) | Selectivity Ratio (Bladder vs. Trachea) |
| Rat | 2078-fold | 14-fold | Not specified |
| Cynomolgus Monkey | 79.3-fold | Not specified | 1200-fold |
In Vivo Functional Studies in Anesthetized and Conscious Animal Models
In vivo studies were conducted to evaluate the effects of ritobegron on bladder function and systemic physiological parameters in living animals.
Dose-Dependent Modulation of Intravesical Pressure Parameters
In anesthetized rats, ritobegron induced a dose-dependent decrease in intravesical pressure, with an ED₅₀ of 0.4 mg/kg nih.gov. Studies in anesthetized cynomolgus monkeys also showed that ritobegron significantly decreased intravesical pressure, with an ED₅₀ of 1.44 mg/kg nih.gov. These results indicate that ritobegron effectively modulates bladder pressure in a dose-dependent manner in vivo nih.govresearchgate.netnih.gov. In a rat model of partial bladder outlet obstruction, ritobegron significantly decreased the frequency and amplitude of non-voiding contractions and increased micturition volume semanticscholar.org.
Table 4: In Vivo Effects on Intravesical Pressure
| Species | Effect on Intravesical Pressure | ED₅₀ (mg/kg) |
| Rat (anesthetized) | Decreased dose-dependently | 0.4 |
| Cynomolgus Monkey (anesthetized) | Decreased significantly | 1.44 |
Evaluation of Systemic Physiological Parameters in Animal Models (e.g., Heart Rate, Mean Blood Pressure)
Evaluation of systemic physiological parameters is important to assess the potential for off-target effects. In anesthetized rats, ritobegron did not affect heart rate and caused only a slight lowering of mean blood pressure at doses that decreased intravesical pressure nih.gov. Similarly, in anesthetized cynomolgus monkeys, ritobegron decreased intravesical pressure without affecting either mean blood pressure or heart rate nih.gov. These in vivo findings suggest that ritobegron exhibits a favorable profile with minimal effects on the cardiovascular system at pharmacologically active doses for bladder relaxation nih.govresearchgate.netnih.gov.
Table 5: In Vivo Effects on Systemic Physiological Parameters
| Species | Heart Rate | Mean Blood Pressure |
| Rat (anesthetized) | Not affected | Slightly lowered |
| Cynomolgus Monkey (anesthetized) | Not affected | Not affected |
Ritobegron is a chemical compound that has been investigated for its potential therapeutic effects, particularly in the context of bladder dysfunction. Preclinical studies in animal models have been conducted to evaluate its efficacy.
Preclinical research involving Ritobegron has included investigations in various animal models to understand its effects on physiological functions. A key area of focus has been its impact on bladder function, particularly in models relevant to conditions like overactive bladder (OAB).
Investigations in Disease-Relevant Animal Models
Disease-relevant animal models, such as those simulating partial bladder outlet obstruction (BOO), have been utilized to assess the effects of Ritobegron on bladder function. These models often exhibit symptoms similar to those observed in human OAB, including detrusor overactivity characterized by non-voiding contractions. semanticscholar.orgnih.gov Partial bladder outlet obstruction in rats, for instance, leads to detrusor overactivity and is considered an appropriate model for evaluating drugs targeting this condition. semanticscholar.org
Studies in rat models of partial BOO have provided insights into Ritobegron's effects on bladder activity. Following the induction of partial BOO, changes in bladder function are evaluated using techniques such as cystometrography. semanticscholar.orgnih.gov
In rat models of partial BOO, Ritobegron has been shown to significantly decrease the frequency of non-voiding contractions (NVCs). semanticscholar.orgnih.gov NVCs are considered analogous to the contractions associated with detrusor overactivity in patients with OAB. semanticscholar.org In addition to frequency, Ritobegron also significantly decreased the amplitude of NVCs. semanticscholar.orgnih.gov This effect on amplitude was also observed with tolterodine, an anti-muscarinic agent, in comparative studies. semanticscholar.orgnih.gov
Data on the effects of Ritobegron on NVC frequency and amplitude in a partial BOO rat model, compared to a sham group, are presented below:
| Parameter | Sham Group (mean ± S.E.) | BOO Group (mean ± S.E.) |
| NVC Frequency (times/min) | 0.2 ± 0.1 | 1.7 ± 0.1* |
| NVC Amplitude (mmHg) | 2.4 ± 1.0 | 4.5 ± 0.2 |
* P < 0.05 vs. sham (Student's t-test). semanticscholar.org
Investigations in the partial BOO rat model have also examined Ritobegron's influence on micturition parameters. Ritobegron demonstrated no effect on either micturition pressure (MP) or residual volume (RV). semanticscholar.orgnih.gov In contrast, tolterodine, used for comparison in some studies, dose-dependently decreased MP and increased RV. semanticscholar.orgnih.gov While specific data tables detailing micturition volume and efficiency alterations for Ritobegron were not consistently available across the search results in a format suitable for direct extraction into a table, the findings indicate that Ritobegron did not negatively impact these parameters in the way observed with the comparator drug.
Preclinical studies have also evaluated the effects of Ritobegron on salivary secretion. In urethane-anesthetized rats, the effect of Ritobegron on carbachol (B1668302) (CCh)-induced salivary secretion was assessed. semanticscholar.orgnih.gov Ritobegron did not alter CCh-induced salivary secretion. semanticscholar.orgnih.gov This is in contrast to tolterodine, which dose-dependently decreased salivary secretion in the same studies. semanticscholar.orgnih.gov These results suggest that, unlike some anti-muscarinic drugs, Ritobegron may not lead to reduced salivary secretion. semanticscholar.orgnih.gov
| Treatment Group | Effect on CCh-induced Salivary Secretion |
| Ritobegron | No alteration |
| Tolterodine | Dose-dependent decrease |
Preclinical Pharmacokinetic and Metabolic Research
Prodrug Activation and Metabolite Identification
Ritobegron is an ethyl ester prodrug that undergoes metabolic activation to its active form, KUC-7322. ingentaconnect.comnih.gov
In Vitro Hydrolytic Conversion to Active Metabolite (this compound) in Hepatic Microsomes and Serum Across Species (Rat, Dog, Monkey)
In vitro studies using liver microsomes from rats, dogs, and monkeys, as well as humans, have shown that ritobegron is converted to this compound. ingentaconnect.comresearchgate.net This hydrolysis is the primary metabolic pathway for the parent compound. ingentaconnect.com In human liver microsomes, this hydrolysis is likely catalyzed by carboxylesterases. ingentaconnect.comresearchgate.net
Species differences were observed in the rate of this hydrolytic conversion. The maximum velocity (Vmax) to Michaelis-Menten constant (Km) ratio (Vmax/Km), an indicator of intrinsic clearance, for the hydrolysis of ritobegron to this compound was significantly higher in rat serum compared to serum from dogs, monkeys, and humans. ingentaconnect.comnih.govresearchgate.net
The kinetic parameters for the hydrolysis of ritobegron to this compound in serum across different species are summarized in the table below:
| Species | Km (µM) | Vmax (nmol/min/mL) | Vmax/Km (min⁻¹) |
| Rat | 189 (Low affinity), 11.9 (High affinity) | 3.02×10⁴ (Low affinity), 5.23×10³ (High affinity) | 159 (Low affinity), 441 (High affinity) |
| Dog | 128 | 146 | 1.14 |
| Monkey | 327 | - | - |
| Human | - | - | - |
Note: Data for Monkey and Human serum hydrolysis kinetics were not fully available in the provided text snippets to complete all fields.
In liver microsomes, this compound was the only metabolite observed, and ritobegron was almost completely hydrolyzed to this compound in liver microsomes from all tested species, irrespective of the presence of NADPH. ingentaconnect.com
Kinetic parameters for the hydrolysis of ritobegron to this compound in liver S9 fractions from rat, dog, monkey, and human are shown below:
| Species | Km (µM) | Vmax (nmol/min/mg protein) | Vmax/Km (mL/min/mg protein) |
| Rats | 309 | 626 | 2.02 |
| Dogs | 25 | 68 | 2.76 |
| Monkeys | 85 | 222 | 2.60 |
| Humans | 212 | 959 | 4.53 |
Species-Specific Profiles of Metabolite Conjugation (e.g., Glucuronide, Sulfate, Glutathione (B108866) Conjugates)
Following the formation of this compound, further metabolism occurs through conjugation reactions. ingentaconnect.comwikipedia.org There are notable species differences in the conjugation profiles of this compound. ingentaconnect.comnih.govresearchgate.net
Sulfate conjugates of this compound were detected in all species studied (rat, dog, monkey, and human). ingentaconnect.comnih.govresearchgate.net However, glucuronide and glutathione conjugates of this compound were only observed in rat liver subcellular fractions. ingentaconnect.comnih.govresearchgate.net
In rats, the conjugate metabolites formed in vitro were consistent with those found in vivo. ingentaconnect.com The glucuronide conjugate was detected in rat liver microsomes but not in liver microsomes from dogs, monkeys, or humans. ingentaconnect.com Sulfate conjugate formation was observed in liver S9 fractions from all species, with formation rates in dog, monkey, and human liver S9 fractions being 11%, 18%, and 14% of the rate in rat liver S9 fraction, respectively. ingentaconnect.com Glutathione conjugate formation occurred only in rat liver S9 fractions when necessary cofactors were added. ingentaconnect.com
Exclusion of Cytochrome P450 Enzyme Involvement in Parent Compound Metabolism
In vitro studies using liver microsomes from rats, dogs, monkeys, and humans have demonstrated that ritobegron is not metabolized by cytochrome P450 (CYP) enzymes. ingentaconnect.comnih.govresearchgate.net this compound was the sole metabolite observed in these incubations, and its formation was independent of NADPH, a required cofactor for CYP activity. ingentaconnect.com This indicates that CYP-mediated metabolism does not play a role in the primary metabolic activation of ritobegron. ingentaconnect.comnih.gov
In Vivo Absorption, Distribution, and Excretion Studies in Animal Models
In vivo studies in animal models, particularly rats, have provided insights into the absorption, distribution, and excretion of ritobegron and its active metabolite this compound. nih.gov
Systemic Exposure and Time-Course of the Active Metabolite (this compound) in Animal Plasma
Following oral administration of ritobegron to rats, plasma concentrations of the active metabolite, this compound, increased rapidly, reaching maximum concentration (Cmax) between 0.25 and 0.31 hours. nih.gov Subsequently, this compound levels declined rapidly with a half-life (t½) ranging from 0.42 to 1.37 hours. nih.gov The area under the plasma concentration-time curve (AUC) for this compound did not show a dose-dependent increase in rats. nih.gov
Oral administration of ritobegron, the ethyl ester prodrug, resulted in a 10-fold increase in the AUC of this compound compared to oral administration of this compound itself in rats. nih.gov The bioavailability of this compound after oral administration of ritobegron was estimated to be 4% in rats. nih.gov
Tissue Distribution Profile of Radioactivity Following Labeled Compound Administration
Studies using [¹⁴C]ritobegron in rats have investigated the tissue distribution of radioactivity. nih.gov Following oral administration of [¹⁴C]ritobegron, radioactivity concentrations in tissues rapidly increased and declined in parallel with plasma concentrations. nih.gov
In most tissues, excluding the liver, kidney, urinary bladder, stomach, and small intestine, the concentrations of radioactivity were lower than those in plasma. nih.gov This suggests that while the compound and/or its metabolites distribute to various tissues, there might be some accumulation or slower clearance in organs involved in metabolism and excretion. nih.gov
In plasma, bile, urine, and feces of rats, this compound and its glucuronide, sulfate, and glutathione conjugates were detected. nih.gov The glucuronide conjugate of this compound was the predominant metabolite in bile, plasma, and urine, while this compound was predominant in feces. nih.gov The parent compound, ritobegron, was not detected in any of these samples, indicating its rapid conversion to this compound. nih.gov
The cumulative excretion of radioactivity in urine and feces up to 120 hours after oral administration of [¹⁴C]ritobegron in rats was 28.7% and 68.3% of the dose, respectively. nih.gov
Quantitative Determination of Routes and Rates of Excretion (Urinary, Fecal, Biliary)
Quantitative determination of excretion routes and rates is a standard component of preclinical ADME studies. wuxiapptec.combioivt.com These studies typically involve administering a radiolabeled compound to animals and quantifying the radioactivity recovered in urine, feces, and bile over time to determine the primary routes and extent of elimination. bioivt.com Biliary excretion studies, often using bile duct cannulated animals, are particularly useful when a significant amount of radioactivity is found in the feces following oral administration, as this can indicate either poor absorption or significant excretion into the bile. bioivt.comcriver.comxenotech.com
Preclinical Drug-Drug Interaction Potential
Evaluating the potential for drug-drug interactions (DDIs) is a critical part of preclinical development. DDIs can occur when one drug alters the absorption, distribution, metabolism, or excretion of another drug. nih.gov Key areas of investigation include transporter-mediated interactions and the impact on cytochrome P450 enzyme activity. nih.govnuvisan.com
Transporter-Mediated Interactions (e.g., P-glycoprotein Inhibition, Organic Anion Transporter Uptake)
Drug transporters, such as P-glycoprotein (P-gp) and Organic Anion Transporters (OATs), play significant roles in the absorption, distribution, and excretion of many drugs. nih.govuu.nlnih.gov Interactions with these transporters can lead to altered drug exposure and potential DDIs. nih.govuu.nl P-gp is an efflux transporter that pumps substrates out of cells, affecting intestinal absorption, renal excretion, and biliary excretion. nih.govmdpi.com OATs are involved in the uptake and secretion of organic anions, particularly in the kidneys. uu.nl
Preclinical studies investigate the potential of a drug candidate to be a substrate for, or an inhibitor of, these transporters using various in vitro and in vivo methods. nih.govmdpi.com Specific research on ritobegron's interaction with transporters has been conducted. Ritobegron, but not its active metabolite this compound, was found to inhibit P-glycoprotein-mediated digoxin (B3395198) transport in Caco-2 cells in vitro. nih.gov This suggests that ritobegron may have the potential to increase the plasma concentrations of co-administered drugs that are substrates of P-glycoprotein, such as digoxin. nih.gov Regarding OATs, significant uptake of this compound was observed in OAT3-expressing S2 cells, indicating that this compound may be a substrate for OAT3. nih.gov The study also found that neither ritobegron nor this compound affected the uptake mediated by OAT1, OAT2, OCT2, OCT3, or OCTN1 in S2 cells. nih.gov
Evaluation of Impact on Cytochrome P450 Enzyme Activity in Vitro
Cytochrome P450 (CYP) enzymes are the primary enzymes involved in drug metabolism in the liver and other tissues. Evaluating a drug candidate's potential to inhibit or induce CYP enzymes is crucial for predicting metabolic DDIs. nuvisan.com Inhibition of CYP enzymes can lead to increased exposure of co-administered drugs metabolized by those enzymes, while induction can lead to decreased exposure. nuvisan.com In vitro studies using human liver microsomes or hepatocytes are commonly used to assess the impact on major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4/5). nuvisan.com
Research on ritobegron's impact on CYP enzyme activity has been performed in vitro. Studies using liver microsomes from rats, dogs, monkeys, and humans showed that ritobegron was not metabolized by CYP enzymes. nih.gov The conversion of ritobegron to its active form, this compound, is likely catalyzed by carboxylesterases, particularly in human liver microsomes. nih.gov Furthermore, neither ritobegron nor this compound were found to affect the CYP-mediated metabolism of probe substrates in human liver microsomes. nih.gov This suggests that CYP-mediated drug-drug interactions are unlikely when ritobegron is administered with drugs that are substrates or inhibitors of CYP enzymes. nih.gov
Chemical Synthesis and Lead Optimization Strategies
Development of Efficient and Scalable Synthesis Routes
Developing efficient and scalable synthesis routes is crucial for the manufacturing of pharmaceutical compounds. For ritobegron ethyl hydrochloride, this involved overcoming challenges in earlier synthesis methods to enable larger-scale production with improved yield and purity. researchgate.netacs.orgacs.org
Multikilogram Scale-Up Methodologies
An efficient route for the multikilogram synthesis of ritobegron ethyl hydrochloride was developed. researchgate.netacs.orgacs.org This involved changing the coupling mechanism of 4-hydroxynorephedrine with a phenoxyacetate (B1228835) derivative. researchgate.netacs.orgacs.org A key aspect of the improved method was the use of a crystalline hemiacetal intermediate. thieme-connect.comacs.orgthieme-connect.com This intermediate proved sufficiently stable for handling at large scales and its use facilitated the reduction of impurities through purification prior to the final coupling step. researchgate.netacs.org The second-generation method was demonstrated to be effective for synthesis at the 69 kg scale. researchgate.netthieme-connect.comacs.orgthieme-connect.com
Comparative Analysis of First-Generation versus Second-Generation Synthesis Approaches
The first-generation synthesis method for ritobegron ethyl hydrochloride involved the coupling of 4-hydroxynorephedrine with a phenethyl bromide. acs.org This initial route had limitations, which the second-generation method aimed to address. researchgate.netacs.orgacs.org
The second-generation method introduced a change in the coupling strategy, utilizing an aldehyde derived from a hemiacetal intermediate to couple with 4-hydroxynorephedrine. researchgate.netacs.orgacs.org This new approach successfully overcame several obstacles encountered in the first-generation method. researchgate.netacs.org
A comparative analysis highlights the improvements of the second-generation synthesis:
Purity: The purity of the final product was also enhanced, increasing from up to 98.5% in the first generation to 99.5% in the second generation. researchgate.netacs.org
Scale: The second-generation method allowed for synthesis on a multikilogram scale (specifically, 69 kg), a significant improvement over the hundred-gram scale achievable with the first-generation method. researchgate.netthieme-connect.comacs.orgthieme-connect.com
Intermediate Stability and Purification: The use of a stable, crystalline hemiacetal intermediate in the second generation facilitated handling at large scales and allowed for effective impurity reduction through crystallization before the coupling step. researchgate.netthieme-connect.comacs.orgthieme-connect.com
Here is a comparison of the two synthesis generations:
| Feature | First-Generation Synthesis | Second-Generation Synthesis |
| Overall Yield | 27% | 43% |
| Purity | Up to 98.5% | 99.5% |
| Scale Achieved | Hundred-gram scale | 69 kg scale |
| Key Intermediate | Phenethyl bromide | Crystalline hemiacetal |
| Number of Steps | Five | Six |
Design and Exploration of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development, aiming to understand how modifications to a molecule's chemical structure impact its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com For Ritobegron, which acts as a β3-adrenergic receptor (β3-AR) agonist, SAR exploration would focus on identifying structural features critical for potent and selective binding to the β3-AR. acs.orgnih.govresearchgate.netplos.orgmdpi.com
While specific detailed SAR data for Ritobegron itself is not extensively detailed in the provided search results beyond its general classification and selectivity, the broader context of β3-AR agonist development provides insight into the SAR considerations in this class of compounds. β3-AR agonists, including ritobegron, are designed to selectively activate the β3-adrenoceptor, which is predominantly found in the bladder and mediates smooth muscle relaxation. acs.orgsmolecule.comresearchgate.net Selectivity over β1- and β2-ARs is important to minimize off-target effects, particularly on the cardiovascular system. nih.govplos.orgplos.orgresearchgate.net
Studies comparing different β3-AR agonists, such as vibegron, mirabegron, solabegron, and ritobegron, under the same experimental conditions have shown differences in their β3-AR selectivities. nih.govplos.orgplos.orgresearchgate.net For instance, under certain conditions, the β3-AR selectivity of ritobegron was reported as >124-fold higher than for β1-ARs and 28.1-fold higher than for β2-ARs. nih.govplos.org This indicates that specific structural elements within the ritobegron molecule contribute to its preferential activity at the β3 subtype.
General SAR studies on aryloxypropanolamine compounds, a class that includes some β3-AR agonists, utilize techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis to identify key structural features associated with biological activities. researchgate.netmdpi.com These studies can help in designing new compounds with improved β3-adrenergic activity and selectivity. mdpi.com
Advanced Research Methodologies and Techniques Employed
In Vitro Cell-Based Functional Assays
In vitro cell-based functional assays are crucial for evaluating the activity and selectivity of compounds like Ritobegron at the cellular level. Chinese hamster ovary (CHO) cells are commonly used in these assays, particularly when transfected to express specific human adrenoceptor subtypes (β1, β2, and β3). Studies using CHO cells expressing human β-adrenoceptors have shown that Ritobegron increases cAMP accumulation in a concentration-dependent manner. Its selectivity for the β3-adrenoceptor was found to be significantly higher compared to β1- and β2-adrenoceptors, demonstrating a 301-fold and 32-fold selectivity, respectively nih.gov.
Caco-2 cells, derived from human colon adenocarcinoma, are widely employed to assess the intestinal permeability and transport of compounds nih.govnih.gov. These cells differentiate to form a monolayer with characteristics similar to intestinal enterocytes, including tight junctions and microvilli, making them a suitable model for studying oral absorption nih.gov. Ritobegron, which is an ethyl ester prodrug of the active compound KUC-7322, has been studied for its interaction with transporters in Caco-2 cells. Ritobegron, but not this compound, was found to inhibit P-glycoprotein-mediated digoxin (B3395198) transport in Caco-2 cells ingentaconnect.com. This suggests a potential for drug-drug interactions when Ritobegron is co-administered with P-glycoprotein substrates ingentaconnect.com.
S2 cells, derived from Drosophila melanogaster embryos, are also utilized in transport assays, particularly when expressing specific human transporters. Studies involving Ritobegron and its active metabolite this compound have used S2 cells expressing organic anion transporter 3 (OAT3) to investigate their uptake. Significant uptake of this compound was observed in OAT3-expressing S2 cells, indicating that OAT3 may play a role in the disposition of the active metabolite ingentaconnect.com.
Ex Vivo Organ and Tissue Preparation Studies
Ex vivo studies using isolated organs and tissues allow for the assessment of a compound's direct effects on target tissues, free from systemic influences. Organ-bath techniques are a standard method for these studies, where tissue strips are suspended in a physiological solution and their responses to compounds are measured watt.rojddtonline.info.
Ritobegron has been evaluated using organ-bath studies on isolated rat and cynomolgus monkey bladder tissues. These studies have shown that Ritobegron has a potent relaxing effect on isolated bladder via stimulation of β3-adrenoceptors nih.govsemanticscholar.orgresearchgate.net. In isolated rat bladder, Ritobegron decreased resting tension in a concentration-dependent manner, with an EC50 of 7.7 × 10^-8 mol/L and a maximal relaxation of 97.0% nih.gov. The effect was antagonized by the β3-adrenoceptor antagonist SR58894A, confirming the involvement of β3-adrenoceptors nih.gov.
Furthermore, ex vivo studies have explored the selectivity of Ritobegron for the bladder compared to other organs. In rat isolated tissues, the selectivity for the bladder was found to be significantly higher than for atria (2,078-fold) and uterus (14-fold) nih.gov. Ritobegron also concentration-dependently increased atrial rate and decreased myometrial contractions in vitro nih.gov.
In Vivo Animal Model Implementation and Monitoring
In vivo animal models are essential for evaluating the effects of compounds in a living system, providing insights into pharmacokinetics, pharmacodynamics, and potential efficacy. Various animal models, particularly rodents, are used to study lower urinary tract function and conditions like overactive bladder mdpi.commdpi.com.
Anesthetized rodent cystometrography is a key technique used to assess bladder function in vivo. This involves measuring intravesical pressure during bladder filling and voiding nih.govsemanticscholar.org. In urethane-anesthetized rats, Ritobegron induced a dose-dependent decrease in intravesical pressure, with an ED50 of 0.4 mg/kg nih.gov. Importantly, these studies showed minimal effects on heart rate and only a slight lowering of mean blood pressure, suggesting a favorable safety profile regarding cardiovascular effects in this model nih.govsemanticscholar.org.
Partial bladder outlet obstruction (BOO) models in rats are utilized to mimic conditions of detrusor overactivity, a common symptom of overactive bladder semanticscholar.orgmdpi.comresearchgate.netdovepress.com. In a rat partial BOO model, Ritobegron significantly decreased both the frequency and amplitude of non-voiding contractions (NVC), which are analogous to contractions associated with detrusor overactivity in humans semanticscholar.orgresearchgate.netdovepress.com. Unlike the anti-muscarinic agent tolterodine, Ritobegron did not affect micturition pressure or residual volume in this model semanticscholar.orgresearchgate.netdovepress.com. This suggests that Ritobegron's effects on NVC in BOO rats are likely mediated by direct relaxation of bladder smooth muscle via β3-adrenoceptors researchgate.net.
Table 1: Effects of Ritobegron in a Rat Partial BOO Model
| Parameter | Sham Group (mean ± S.E.) | BOO Group (mean ± S.E.) | Ritobegron (10 mg/kg) Effect in BOO Rats |
| Bladder weight (g) | 0.25 ± 0.01 | 0.85 ± 0.10 | - |
| NVC frequency (/min) | 0.2 ± 0.1 | 1.7 ± 0.1 | Decreased |
| NVC amplitude (mmHg) | 2.4 ± 1.0 | 4.5 ± 0.2 | Decreased |
| MP (mmHg) | 45.2 ± 5.6 | 49.1 ± 4.4 | No effect |
| BC (ml) | 2.1 ± 0.2 | 8.9 ± 1.4 | - |
| MV (ml) | 2.0 ± 0.2 | 8.4 ± 1.3 | Increased |
| RV (ml) | 0.08 ± 0.03 | 0.49 ± 0.23 | No effect |
P < 0.05 vs. sham. Data adapted from semanticscholar.org. MP: micturition pressure, BC: bladder capacity, MV: micturition volume, RV: residual volume, NVC: non-voiding contractions.
Analytical Chemistry Techniques for Compound and Metabolite Profiling and Quantification
Analytical chemistry techniques are vital for identifying and quantifying the parent compound and its metabolites in biological samples, providing crucial information for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and analyzing compounds in complex mixtures ugr.essysrevpharm.orgresearchgate.net. When coupled with detection methods like diode array detection (DAD) or mass spectrometry (MS), it becomes a powerful tool for metabolite profiling and quantification ugr.essysrevpharm.orgnih.govmdpi.com.
While specific details on the application of HPLC with DAD for Ritobegron were not extensively detailed in the provided snippets, HPLC-based methods are commonly employed in the analysis of drug compounds and their metabolites. The general principle involves separating the analytes based on their physicochemical properties as they pass through a stationary phase, followed by detection and quantification researchgate.net. HPLC-MS is particularly useful for metabolite profiling due to its sensitivity and ability to provide structural information through mass analysis sysrevpharm.orgnih.govmdpi.com.
Studies on the metabolism of Ritobegron in vitro using liver microsomes from various species have identified this compound as the only metabolite formed via cytochrome P450 enzymes (CYPs) ingentaconnect.com. Hydrolysis of Ritobegron to this compound is likely catalyzed by carboxylesterases ingentaconnect.com. Further metabolic profiling in rats revealed the presence of this compound and its glucuronide, sulfate, and glutathione (B108866) conjugates in plasma, bile, urine, and feces, with the glucuronide conjugate being predominant in bile, plasma, and urine nih.gov. These metabolites were detected and characterized using analytical techniques, likely involving chromatography coupled with mass spectrometry.
Radiotracer Methodologies in Preclinical Disposition Studies
Radiotracer methodologies, particularly using carbon-14 (B1195169) ([14C])-labeled compounds, are invaluable in preclinical disposition studies to track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. By administering a [14C]-labeled compound, researchers can quantify the total radioactivity in various tissues and excreta, providing a comprehensive picture of the compound's fate in the body.
In studies investigating the disposition of Ritobegron in rats, oral administration of [14C]Ritobegron allowed for the tracking of radioactivity. Following oral administration of [14C]Ritobegron (3 mg/kg), radioactivity concentrations in tissues rapidly increased and declined in parallel with changes in plasma concentration nih.gov. Radioactivity concentrations were generally lower in most tissues compared to plasma, with the exception of the liver, kidney, urinary bladder, stomach, and small intestine nih.gov.
The cumulative excretion of radioactivity in urine and feces was quantified after administration of [14C]Ritobegron. In rats, the cumulative excretion of radioactivity up to 120 hours after administration was approximately 28.7% in urine and 68.3% in feces nih.gov. This indicates that the majority of the administered dose, or its radioactive metabolites, was eliminated via the feces nih.gov. Radiotracer studies, coupled with analytical techniques, also helped confirm that Ritobegron was not detected in plasma, bile, urine, or feces after oral administration, further supporting its role as a prodrug that is rapidly converted to its active metabolite, this compound nih.gov.
Q & A
Q. What experimental models are most suitable for evaluating Ritobegron’s β3-adrenoceptor (β3-AR) selectivity, and how can researchers control variables like receptor density?
Methodological Answer: Ritobegron’s β3-AR selectivity is best assessed using transfected cell systems, such as Chinese Hamster Ovary-K1 (CHO-K1) cells expressing human β-AR subtypes. Researchers should standardize receptor density by transfecting fixed amounts of plasmid DNA (e.g., 0.1 μg/well for β3-AR) and compare agonist responses via cAMP accumulation assays. Intrinsic activity (IA) and half-maximal effective concentration (EC50) should be calculated relative to a reference agonist like isoproterenol . Control for β-AR subtype cross-reactivity by testing Ritobegron against β1- and β2-ARs under identical conditions.
Q. How can researchers validate Ritobegron’s pharmacological profile in preclinical studies to ensure reproducibility?
Methodological Answer: Reproducibility requires strict adherence to protocols for receptor transfection, agonist exposure duration, and cAMP measurement techniques. Use multiple independent experiments (e.g., 4–8 replicates) and report data as mean ± standard error. Include positive controls (e.g., isoproterenol for full agonist activity) and negative controls (untransfected cells). Predefined criteria for selectivity ratios (e.g., EC50 β3-AR vs. β1/β2-AR) should be established to minimize bias .
Advanced Research Questions
Q. How should researchers address discrepancies between Ritobegron’s high β3-AR selectivity in vitro and its failure in Phase III clinical trials for overactive bladder (OAB)?
Methodological Answer: Investigate factors beyond receptor selectivity, such as pharmacokinetics (e.g., bioavailability, tissue penetration), metabolite activity, or off-target effects in human detrusor muscle. Compare preclinical models (e.g., transfected cells vs. human bladder tissue assays) to identify translational gaps. Analyze clinical trial design limitations, such as endpoint selection (e.g., subjective symptom reporting vs. objective urodynamic measures) or patient stratification (e.g., β3-AR expression variability) .
Q. What statistical approaches are optimal for analyzing contradictory data on Ritobegron’s intrinsic activity across varying β3-AR densities?
Methodological Answer: Use nonlinear regression models to compare concentration-response curves across receptor densities. Calculate IA as a percentage of isoproterenol’s maximal response. For inconsistent IA trends (e.g., IA decline with lower β3-AR density for Ritobegron but not Vibegron), apply sensitivity analyses or Bayesian hierarchical models to account for inter-experiment variability. Report confidence intervals for EC50 and IA to quantify uncertainty .
Q. How can researchers design comparative studies to evaluate Ritobegron against newer β3-AR agonists (e.g., Vibegron) while minimizing bias?
Methodological Answer: Employ a blinded, randomized in vitro setup where all agonists are tested in parallel under identical conditions (e.g., same cell batch, receptor density, assay timing). Use standardized metrics like selectivity ratios (β3-AR EC50 / β1-AR EC50) and IA. For translational relevance, supplement in vitro data with ex vivo human bladder strip assays. Disclose funding sources and potential conflicts of interest (e.g., compound sourcing from pharmaceutical sponsors) .
Data Contradiction and Synthesis
Q. What methodologies are critical for reconciling preclinical evidence of Ritobegron’s efficacy with its lack of clinical success?
Methodological Answer: Conduct systematic reviews using frameworks like PICO (Population: OAB patients; Intervention: Ritobegron; Comparison: Placebo/other β3-AR agonists; Outcome: Efficacy/safety). Perform meta-analyses of preclinical data to identify effect-size inconsistencies. Explore translational biomarkers (e.g., β3-AR mRNA levels in patient biopsies) to stratify responders vs. non-responders. Critically appraise clinical trial designs for power, endpoint validity, and attrition bias .
Ethical and Reporting Standards
Q. How should researchers disclose conflicts of interest when studying Ritobegron, given its industry-sponsored development history?
Methodological Answer: Follow ICMJE guidelines: explicitly state funding sources (e.g., pharmaceutical sponsors), material contributions (e.g., Ritobegron synthesized by Kissei Pharmaceutical), and authors’ affiliations. Use independent third parties for data analysis where possible. Publish negative results (e.g., terminated Phase III trials) to avoid publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
